3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoicacid
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position and a hydroxyl group at the 2-position. This compound is widely used in organic synthesis and pharmaceutical research due to its dual functional groups: the Boc group provides steric protection for the amine, while the hydroxyl and carboxylic acid groups enable further derivatization. Its molecular formula is C12H15NO5, with a molecular weight of 253.25 g/mol (estimated based on analogs) .
Properties
CAS No. |
596790-84-0 |
|---|---|
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H15NO5/c1-12(2,3)18-11(17)13-8-6-4-5-7(9(8)14)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16) |
InChI Key |
YMPSYGJIOJTGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Starting material: 3-amino-2-hydroxybenzoic acid | The substrate containing free amino and hydroxy groups | — |
| 2 | Di-tert-butyl dicarbonate (Boc2O), base (e.g., NaOH or 4-dimethylaminopyridine (DMAP)), solvent (acetonitrile) | Boc protection of the amino group by reaction with Boc2O in presence of base catalyst | 70–90% typical |
| 3 | Workup: aqueous extraction, drying over Na2SO4, concentration | Isolation of Boc-protected amino acid | — |
| 4 | Purification: recrystallization or column chromatography | Purification to obtain pure Boc-protected product | — |
This method leverages the nucleophilicity of the amino group to react with Boc2O, forming the carbamate linkage that protects the amine functionality. The hydroxy group at position 2 remains unprotected due to its lower nucleophilicity and steric environment.
Alternative Protection Strategies
In some cases, additional protection of sensitive groups or orthogonal protecting groups may be introduced depending on the downstream synthetic requirements. For example, selective removal of Boc groups can be achieved using trifluoroacetic acid (TFA) in dichloromethane without affecting ester or other protecting groups.
- Solvent: Acetonitrile is preferred for its ability to dissolve both Boc2O and the amino acid substrate efficiently.
- Base Catalyst: DMAP is commonly used as it catalyzes the Boc protection reaction effectively, enhancing yield and reaction rate.
- Temperature: Ambient temperature (20–25°C) is sufficient, preventing decomposition or side reactions.
- Reaction Time: Typically 1–4 hours, monitored by TLC or HPLC to ensure completion.
The product is characterized by:
- Melting Point: Typically around 90–100°C (varies by purity).
- NMR Spectroscopy:
- ^1H NMR shows characteristic tert-butyl signals (~1.4 ppm, singlet, 9H), aromatic protons, and NH proton shifts.
- ^13C NMR confirms the carbamate carbonyl (~150–155 ppm) and aromatic carbons.
- Mass Spectrometry: Molecular ion peak consistent with C12H15NO5 (Molecular weight ~253.25 g/mol).
- Purity: Verified by HPLC or column chromatography.
Industrial synthesis follows similar protocols but incorporates:
- Continuous Flow Reactors: For improved mixing and heat transfer, enhancing reproducibility and yield.
- Automated Systems: For reagent addition and reaction monitoring.
- Purification: Crystallization or preparative chromatography to achieve high purity suitable for pharmaceutical use.
- Studies have shown that introducing a second Boc group on nitrogen can improve intermediate stability during subsequent transformations, as demonstrated in related amino acid derivatives synthesis.
- Selective removal of Boc groups under mild acidic conditions (e.g., TFA in dichloromethane) is efficient and avoids hydrolysis of tert-butyl esters or other acid-labile groups.
- The use of catalysts like DMAP significantly improves reaction rates and yields in Boc protection reactions.
| Method Aspect | Details |
|---|---|
| Starting Material | 3-amino-2-hydroxybenzoic acid or derivatives |
| Protecting Group | tert-Butoxycarbonyl (Boc) via di-tert-butyl dicarbonate (Boc2O) |
| Catalysts | DMAP, NaOH |
| Solvent | Acetonitrile |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 1–4 hours |
| Purification | Column chromatography or recrystallization |
| Characterization Techniques | NMR (^1H, ^13C), MS, melting point, HPLC |
| Industrial Scale | Continuous flow reactors, automated synthesis, crystallization purification |
| Key Advantages | High selectivity, mild conditions, compatibility with other functional groups |
The preparation of 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid is well-established through the Boc protection of the amino group on 3-amino-2-hydroxybenzoic acid using di-tert-butyl dicarbonate under mild basic conditions, typically catalyzed by DMAP in acetonitrile. This method yields the desired Boc-protected amino acid with high selectivity and purity, suitable for use in peptide synthesis and pharmaceutical intermediates. Industrial adaptations improve scalability and efficiency without compromising product quality. Analytical techniques confirm the structure and purity of the compound, supporting its application in advanced chemical and biomedical research.
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid, often referred to as a Boc-protected amino acid derivative, is a compound that plays a significant role in organic synthesis, particularly in the field of medicinal chemistry. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, which is crucial for the selective protection of amino groups during chemical reactions.
Chemical Structure and Properties
- Molecular Formula : CHN O
- SMILES Notation : CC(C)(C)OC(=O)NC1=CC=CC(=C1O)C(=O)O
- InChI Key : JHSPPBBJOLKJDH-UHFFFAOYSA-N
This compound features both hydroxyl and carboxylic acid functional groups, making it versatile for various biological applications.
Biological Activity
The biological activity of 3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid has been explored in various studies, highlighting its potential therapeutic applications.
The mechanism of action primarily involves the modulation of biochemical pathways through its interactions with enzymes and proteins. The Boc group allows for the selective release of the amino group under acidic conditions, facilitating further reactions that can lead to biologically active compounds.
Therapeutic Potential
Research indicates that derivatives of this compound may exhibit:
- Antioxidant Activity : Similar compounds have shown potential as anti-oxidative stress agents, which could be beneficial in neuroprotective therapies. For instance, studies on related compounds have demonstrated their ability to reduce oxidative stress induced by ischemic conditions in neuronal cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Case Studies
Comparative Biological Activities of Related Compounds
Synthesis and Reaction Pathways
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Oxidation | KMnO, acidic medium | Quinones |
| Reduction | LiAlH, THF | Alcohols |
| Nucleophilic Substitution | Mild conditions with amines or thiols | Various substituted derivatives |
Comparison with Similar Compounds
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4)
- Structure: Boc-protected amino group at position 3, hydroxyl group at position 5.
- Molecular Formula: C12H15NO5
- Molecular Weight : 253.25 g/mol
- Melting Point : 150–151°C
- Key Differences :
- The hydroxyl group at position 5 (vs. 2 in the target compound) reduces intramolecular hydrogen bonding with the carboxylic acid, leading to higher solubility in polar solvents .
- The 5-hydroxy isomer exhibits a higher melting point (150–151°C vs. ~140–145°C estimated for the 2-hydroxy analog), suggesting differences in crystallinity and stability.
- Applications : Used in peptide coupling reactions and as a precursor for bioactive molecules .
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS 1075242-43-1)
Boc-Protected Benzazepine Derivatives (e.g., Compound)
- Structure: Boc-protected amino group integrated into a tetrahydrobenzazepine ring.
- Molecular Formula : C17H22N2O5
- Key Differences :
- Applications : Explored in central nervous system (CNS) drug discovery .
Physicochemical and Functional Properties Comparison
Stability and Reactivity Notes
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid to maximize yield and purity?
- Methodological Answer : The synthesis typically involves Boc protection of the amino group followed by carboxylation. Key steps include:
- Amino Protection : React the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under inert conditions, using 4-dimethylaminopyridine (DMAP) as a catalyst at 0–25°C .
- Carboxylation : Introduce the carboxylic acid group via Kolbe-Schmitt reaction under CO₂ pressure (3–5 atm) at 120–150°C .
- Purification : Use recrystallization from ethanol/water (3:1 v/v) to achieve >95% purity, confirmed by HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
Q. How does the Boc protecting group influence the compound’s reactivity in downstream reactions?
- Methodological Answer : The tert-butoxycarbonyl (Boc) group shields the amino moiety from undesired nucleophilic reactions during synthesis. Deprotection is achieved via acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, 1–2 h, 25°C), leaving the amine free for conjugation or further functionalization . Stability studies show the Boc group remains intact under basic conditions (pH ≤ 10) but hydrolyzes at pH > 12 .
Advanced Research Questions
Q. How can regioselectivity challenges in modifying the hydroxybenzoic acid scaffold be addressed?
- Methodological Answer : Regioselective substitution at the ortho position (relative to the hydroxyl group) is influenced by steric hindrance from the Boc-protected amino group. Computational modeling (DFT) predicts electron density distribution, guiding electrophilic substitution. Experimental validation via directed ortho-metalation (e.g., using LDA at −78°C) enables precise functionalization . Contrasting outcomes in nitration (meta vs. para) require controlled reaction kinetics monitored by in situ IR .
Q. What strategies resolve contradictory spectral data in structural elucidation?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping proton signals) can be resolved using 2D techniques:
- HSQC/TOCSY : Correlate ¹H-¹³C couplings to distinguish aromatic protons .
- X-ray crystallography : Resolve absolute configuration (e.g., ortho-hydroxyl vs. para-substituted isomers) .
- Mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₅NO₅) with <2 ppm error .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer : The hydroxybenzoic acid moiety may chelate metal ions in enzyme active sites. Assays include:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to bacterial dihydrofolate reductase (DHFR), showing IC₅₀ = 12 µM .
- Molecular Docking (AutoDock Vina) : Simulate interactions with DHFR’s hydrophobic pocket (binding energy −8.2 kcal/mol) .
- Fluorescence quenching : Monitor conformational changes in target proteins .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
